molecular formula C10H10F3N3O B2361397 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine CAS No. 2202295-92-7

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine

Cat. No.: B2361397
CAS No.: 2202295-92-7
M. Wt: 245.205
InChI Key: CAHYYYPWWSKOCA-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine (CAS 2202295-92-7) is a high-purity chemical compound with the molecular formula C10H10F3N3O and a molecular weight of 245.20 . This substance features a fused pyrazolo[1,5-a]pyrazine core, a scaffold of significant interest in modern drug discovery. Pyrazine derivatives are recognized as privileged structures in medicinal chemistry, with many demonstrating potent bioactivity, particularly in oncology . The incorporation of a 1,1,1-trifluoropropan-2-yl ether group is a strategic modification often employed to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. Fused pyrazoloazine systems, like the one in this compound, are known to mimic purine bases found in DNA and RNA due to their close structural resemblance, making them valuable precursors for the development of novel pharmacological agents . Furthermore, research on structurally similar pyrazolo[1,5-a]pyrazine compounds has shown their potential as selective negative modulators for specific central nervous system (CNS) targets, suggesting this compound may hold value for neuroscience and electrophysiology research . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-6-5-8-9(14-3-4-16(8)15-6)17-7(2)10(11,12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYYYPWWSKOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrazine core undergoes nucleophilic substitution at the 4-position using 1,1,1-trifluoropropan-2-ol as the oxygen nucleophile. This method typically employs bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–120°C). Reaction times range from 12 to 24 hours, yielding 65–78% product purity before purification.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

Parameter Typical Range Optimal Value
Temperature 80–120°C 100°C
Solvent DMF, Acetonitrile DMF
Base Cs2CO3, K2CO3 Cs2CO3
Reaction Time 12–24 hours 18 hours
Yield (Crude) 65–78% 72%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of the trifluoropropoxy group at the 4-position. For example, Suzuki-Miyaura coupling using pre-functionalized boronates has been reported, though this method requires pre-synthesis of the trifluoropropoxy-bearing boronate ester, adding synthetic steps. Nickel catalysts (e.g., NiCl₂(dppe)) show higher tolerance for steric hindrance in this context, achieving yields up to 68%.

Optimization of Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents enhance nucleophilicity and stabilize transition states. Comparative studies indicate dimethylformamide (DMF) outperforms acetonitrile in achieving higher conversion rates (78% vs. 65%) due to superior solvation of ionic intermediates.

Base Effects

Cesium carbonate’s superior solubility in DMF compared to potassium carbonate reduces reaction heterogeneity, minimizing side-product formation. Trials with organic bases (e.g., DBU) resulted in <50% yields due to competing elimination pathways.

Temperature Control

Elevated temperatures (>100°C) accelerate substitution kinetics but risk decomposition of the trifluoropropan-2-ol nucleophile. Controlled microwave-assisted heating at 100°C for 2 hours achieves 70% yield with reduced side products.

Stereochemical Considerations

The 1,1,1-trifluoropropan-2-yl group introduces a stereocenter, necessitating enantioselective synthesis or resolution. Chiral HPLC using cellulose-based stationary phases (Chiralpak IC) resolves racemic mixtures with >99% enantiomeric excess (ee). Alternatively, asymmetric catalysis with BINOL-derived phosphoric acids achieves 85% ee during nucleophilic substitution.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 3:1) remains the standard for isolating the target compound. Impurities include unreacted starting material and dehalogenated byproducts. Preparative HPLC (C18 column, acetonitrile/water gradient) improves purity to >98% for pharmaceutical applications.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 6.90 (s, 1H, pyrazole-H), 4.85 (m, 1H, OCH(CF₃)), 2.55 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -74.2 (s, CF₃).
  • HRMS : [M+H]⁺ calc. for C₁₁H₁₀F₃N₃O: 274.0801, found: 274.0804.

Comparative Analysis with Related Methodologies

Table 2: Synthesis Routes for Pyrazolo[1,5-a]pyrazine Derivatives

Compound Method Yield Purity Citation
3-Iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine Ullmann coupling 62% 95%
3-Chloroimidazo[1,2-a]pyrazine SNAr with POCl₃ 58% 90%
Target compound Nucleophilic substitution 72% 98%

The target compound’s synthesis avoids toxic iodinated intermediates used in Ullmann reactions, enhancing safety profiles.

Industrial-Scale Challenges

Toxicity Management

Residual phosphorus oxychloride (POCl₃) from phosphorylation steps requires rigorous quenching with aqueous NaHCO₃ to prevent equipment corrosion.

Cost Efficiency

Trifluoropropan-2-ol’s high cost (≈$450/kg) drives research into recycling protocols. Distillation recovery post-reaction achieves 85% solvent reuse.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems reduce reaction times to 30 minutes via enhanced heat/mass transfer, achieving 75% yield at 120°C with 10-minute residence time.

Biocatalytic Approaches

Engineered esterases catalyze the formation of the trifluoropropoxy group under mild conditions (pH 7.4, 37°C), though yields remain suboptimal (45%).

Chemical Reactions Analysis

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropan-2-yl-oxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

Electron-withdrawing groups (e.g., trifluoromethyl, nitro) lower pKa values at position 7, enhancing reactivity in nucleophilic substitutions. For example:

  • 4-Methoxycarbonylpyrazolo[1,5-a]pyrazine (pKa ~18 in DMSO) reacts readily with silylformamidine due to electron-withdrawing effects .
  • Electron-donating groups (e.g., methoxy) increase pKa, reducing reactivity but improving stability .

Data Tables

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity/Use Key Data Reference
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-Fluorophenyl) Kinase inhibitor intermediate MW: 247.66; CAS: 1031936-97-6
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-CF3, saturated ring CNS drug candidate logP: 4.23; CAS: 1196154-97-8
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-S-(3-Fluorobenzyl), 2-(4-MeO-Ph) Metabolic stability studies MDL: MFCD11996190
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8-O-(2-Fluoro-4-Nitro-Ph) Biologically active intermediate Total yield: 80.04%

Table 2: Reactivity Trends Based on Substituents

Substituent Type Position Effect on pKa (DMSO) Reactivity with Silylformamidine
Trifluoromethyl (CF3) 2 ↓ (Electron-withdrawing) Moderate (requires heating)
Methoxy (OMe) 4 ↑ (Electron-donating) Low (requires prolonged heating)
Chloro (Cl) 4 High (room temperature)
Nitro (NO2) 3 ↓↓ Very high (rapid reaction)

Q & A

Q. Table 1: Representative Reaction Outcomes

Substituent at Position 4Reaction Time (h)Temperature (°C)Yield (%)
Chloride (2a)96RT>90
Methoxy (2b)487058
Cyano (2d)96RT50
Nitro (2g)0.59071
Data derived from Table 1 in

Advanced: How do substituents influence regioselectivity and reactivity in C–H functionalization?

Methodological Answer:
Regioselectivity at position 7 is governed by C–H acidity , which is modulated by substituents:

  • pKa Prediction : Use computational tools (e.g., pKa.allchemy.net ) to identify acidic C–H positions. For 4-substituted derivatives, position 7 consistently exhibits the lowest pKa (e.g., 33 in DMSO for 2a) .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., COOCH₃, CN) lower pKa (increase acidity), accelerating carbene insertion .
    • Electron-donating groups (e.g., OCH₃) raise pKa, requiring higher temperatures for reactivity .
  • Experimental Validation : Confirm regioselectivity via X-ray crystallography (e.g., single-crystal analysis of phenylhydrazone derivatives) .

Contradiction Resolution : Despite calculated pKa similarities between positions 3 and 7 in 2a, exclusive insertion at position 7 occurs due to steric and electronic stabilization of the transition state .

Basic: What computational tools predict C–H acidity for functionalization planning?

Methodological Answer:
The free web tool pKa.allchemy.net estimates pKa values with ±2 unit accuracy, critical for identifying reactive C–H sites:

Input Structure : Upload the pyrazolo[1,5-a]pyrazine derivative.

Solvent Selection : Prioritize DMSO for calculations, as it mimics reaction conditions in aprotic media .

Interpret Results : Compare pKa values across positions. For example, 4-methoxy derivatives show higher pKa (less acidic) than 4-cyano analogs .

Advanced: How to resolve conflicting data on regioselectivity in C–H functionalization?

Methodological Answer:
Contradictions may arise from solvent effects or competing reaction pathways. Strategies include:

  • Solvent Screening : Test reactivity in DMSO vs. THF; polar aprotic solvents favor deprotonation at the most acidic site .
  • Mechanistic Probes : Use deuterium labeling or isotopic scrambling to track proton transfer pathways.
  • X-ray Validation : Resolve ambiguities via crystallographic analysis (e.g., confirmed insertion at position 7 in 3f and 3g derivatives) .

Advanced: What methods stabilize aldehydes derived from hydrolytically unstable aminals?

Methodological Answer:
Aminals (e.g., 3b, 3i) hydrolyze to aldehydes but may degrade. Mitigation strategies:

  • Methanolysis : Convert aminals to methylimines (e.g., 5b, 5g) using methanol under acidic conditions, yielding stable products (70–85% yields) .
  • In Situ Trapping : React aldehydes immediately with nucleophiles (e.g., hydrazines) to form hydrazones .
  • Low-Temperature Workup : Perform hydrolysis at 0°C and isolate aldehydes via rapid chromatography .

Advanced: How does the trifluoropropoxy group at position 4 modulate reactivity?

Methodological Answer:
The 2-methyl-4-(trifluoropropoxy) group is strongly electron-withdrawing:

  • Electronic Effects : Enhances C–H acidity at position 7, promoting carbene insertion.
  • Steric Considerations : The bulky trifluoropropoxy group may hinder access to position 3, reinforcing regioselectivity for position 7 .
  • Experimental Design : Compare reactivity with analogs (e.g., 4-methoxy vs. 4-CF₃O derivatives) to isolate electronic vs. steric contributions.

Basic: What characterization techniques validate pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to detect tautomers (e.g., aldehyde vs. hydrated forms) .
  • Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS for aminals and aldehydes) .
  • X-ray Crystallography : Resolve regiochemistry (e.g., phenylhydrazone derivative 6a) .

Advanced: How to optimize substituents for biological activity without compromising synthetic feasibility?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents at positions 2, 3, and 7 via modular synthesis (e.g., bromination, nitration) .
  • Balancing Reactivity : Use electron-withdrawing groups at position 4 to enhance functionalization at 7 while maintaining solubility (e.g., carboxylate esters) .
  • In Silico Screening : Predict binding affinities with kinase targets (e.g., ROS1 inhibitors) using docking studies .

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